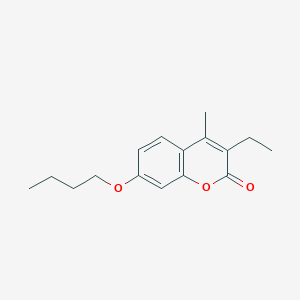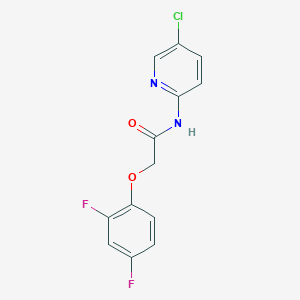
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties.
Preparation Methods
The synthesis of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be carried out using both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Chemical Reactions Analysis
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using alkyl halides and other electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, coumarin derivatives are studied for their antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . Additionally, coumarins are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as steroid 5α-reductase and platelet aggregation. They also exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 4-hydroxy-6-methyl-2H-chromen-2-one and 7-diethylamino-4-methylcoumarin. While these compounds share similar core structures, their unique substituents confer different biological activities and applications. For example, 4-hydroxy-6-methyl-2H-chromen-2-one has been studied for its antimicrobial and anticancer properties, while 7-diethylamino-4-methylcoumarin is used as a fluorescent dye .
Properties
IUPAC Name |
7-butoxy-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-9-18-12-7-8-14-11(3)13(5-2)16(17)19-15(14)10-12/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDOCQWXHKJQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)

![METHYL 2-({[2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYL](PHENYL)METHYL}AMINO)ACETATE](/img/structure/B5213617.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)

![[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5213652.png)
![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)
![2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5213676.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B5213690.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5213693.png)
